2-Furanyl-[4-(4-phenoxyphenyl)sulfonyl-1-piperazinyl]methanone
Overview
Description
2-Furanyl-[4-(4-phenoxyphenyl)sulfonyl-1-piperazinyl]methanone is a chemical compound . It has a molecular formula of C21H20N2O5S, an average mass of 412.459 Da, and a monoisotopic mass of 412.109283 Da .
Synthesis Analysis
The synthesis of a similar compound, 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, was initiated by treating different secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various 1-{[4-(bromomethyl)phenyl]sulfonyl}amines. 2-Furyl(1-piperazinyl)methanone was then dissolved in acetonitrile, with the addition of K2CO3, and the mixture was refluxed for activation. This activated molecule was further treated with equi-molar amounts of the amines to form the targeted derivatives .Scientific Research Applications
Therapeutic Agent Synthesis
A study detailed the synthesis of a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These compounds showed significant enzyme inhibitory activity, with one derivative demonstrating exceptional inhibitory effects against acetyl- and butyrylcholinesterase, surpassing eserine, a standard reference. Moreover, these molecules exhibited broad-spectrum antibacterial activity and were assessed for cytotoxicity to explore their potential as therapeutic agents (Hussain et al., 2017).
Corrosion Inhibition
Another application involves the prevention of mild steel corrosion in acidic media. A novel organic compound, synthesized for this purpose, demonstrated superior inhibition efficiency compared to conventional inhibitors. Electrochemical studies classified this inhibitor as a mixed type, effectively protecting steel surfaces in corrosive environments (Singaravelu & Bhadusha, 2022).
Enzyme Inhibition for Alzheimer's Therapy
Multifunctional amides derived from 2-furyl(1-piperazinyl)methanone showed moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting potential for Alzheimer's disease treatment. In vitro studies demonstrated significant inhibitory activity against enzymes relevant to Alzheimer's, with one compound exhibiting notable effectiveness. This research presents these compounds as a foundation for new Alzheimer's therapy developments (Hassan et al., 2018).
Tubulin Polymerization Inhibition
Research on N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine uncovered highly potent inhibitors of tubulin polymerization. These inhibitors are significant for cancer therapy, as they effectively halt tumor cell growth and induce G2/M phase cell cycle blockade, suggesting a novel avenue for cancer treatment (Prinz et al., 2017).
Antioxidant Properties
Compounds isolated from Gastrodia elata, including furan type compounds, have shown promising anti-platelet effects. These findings could lead to the development of new therapeutic strategies for diseases related to platelet aggregation (Pyo et al., 2004).
Mechanism of Action
Future Directions
The synthesized derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone were active against almost all Gram-positive and Gram-negative bacterial strains tested. The cytotoxicity of the molecules was also checked to determine their utility as possible therapeutic agents . This suggests that these compounds could have potential applications in the development of new antimicrobial and therapeutic agents.
Properties
IUPAC Name |
furan-2-yl-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-21(20-7-4-16-27-20)22-12-14-23(15-13-22)29(25,26)19-10-8-18(9-11-19)28-17-5-2-1-3-6-17/h1-11,16H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRJHJSVFGCCLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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